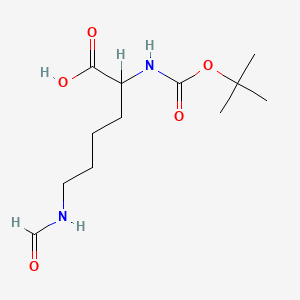

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine

Descripción general

Descripción

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N2 position and a formyl group at the N6 position. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, while the formyl group is an aldehyde functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-butoxycarbonyl)-N~6~-formyllysine typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of N2-(tert-butoxycarbonyl)-L-lysine with formic acid or a formylating agent such as formic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N2-(tert-butoxycarbonyl)-N~6~-formyllysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: N2-(tert-butoxycarbonyl)-N~6~-carboxylysine.

Reduction: N2-(tert-butoxycarbonyl)-N~6~-(hydroxymethyl)lysine.

Deprotection: N6-formyllysine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is primarily utilized as a protected form of lysine in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during chemical reactions while allowing for selective deprotection.

Applications :

- Solid-Phase Peptide Synthesis (SPPS) : The compound is commonly used in SPPS, where it acts as a key intermediate. The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive side chains .

- Synthesis of Modified Peptides : Its formyl group enables the introduction of various functional groups through subsequent reactions, expanding the diversity of synthesized peptides. For instance, it can be converted into amides or other derivatives that enhance biological activity or specificity .

Genetic Code Expansion

Overview : The incorporation of non-canonical amino acids into proteins has significant implications for studying protein function and developing novel therapeutics.

Applications :

- Incorporation into Proteins : this compound has been used to expand the genetic code by allowing the incorporation of this amino acid at specific sites within proteins. This is achieved through engineered tRNA and aminoacyl-tRNA synthetase systems that recognize the modified lysine .

- Research Studies : Studies have demonstrated that incorporating this compound into proteins can affect their folding, stability, and interaction with other biomolecules, providing insights into protein dynamics and function .

Medicinal Chemistry

Overview : The structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways.

Applications :

- Inhibitors Development : Research has shown that derivatives of this compound can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer . For example, modifications to the lysine backbone can enhance binding affinity to target enzymes.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity of compounds derived from this compound, suggesting its utility in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of N2-(tert-butoxycarbonyl)-N~6~-formyllysine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modify the activity of target molecules .

Comparación Con Compuestos Similares

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine can be compared with other similar compounds, such as:

N~2~-(tert-butoxycarbonyl)-N~6~-acetyllysine: Similar in structure but with an acetyl group instead of a formyl group.

N~2~-(tert-butoxycarbonyl)-N~6~-methyllysine: Contains a methyl group at the N6 position.

N~2~-(tert-butoxycarbonyl)-N~6~-benzoyllysine: Features a benzoyl group at the N6 position.

These compounds share the Boc protecting group but differ in the functional group at the N6 position, which influences their reactivity and applications.

Actividad Biológica

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is a compound of significant interest in the field of biochemistry, particularly due to its role as a secondary modification of lysine residues in proteins. This article explores its biological activity, focusing on its formation, implications in cellular processes, and potential effects on gene expression.

Formation and Sources

N~6~-formyllysine is primarily formed through the reaction of lysine with various electrophiles, including formaldehyde and 3′-formylphosphate residues resulting from DNA oxidation. The presence of this modification has been documented in histone proteins and other chromatin-associated proteins. Notably, studies have shown that exposure to formaldehyde leads to a dose-dependent increase in N~6~-formyllysine levels in cellular proteins, indicating its relevance under physiological conditions .

Table 1: Sources and Formation Mechanisms of N~6~-Formyllysine

Biological Implications

The biological activity of N~6~-formyllysine is closely linked to its role as a post-translational modification (PTM) in histones. This modification bears structural similarity to acetylation, which is known to influence gene expression by altering chromatin structure and accessibility. Research indicates that the presence of N~6~-formyllysine may interfere with the signaling pathways associated with lysine acetylation and methylation, potentially impacting transcriptional regulation .

Case Studies

- Histone Modification : A study demonstrated that N~6~-formyllysine is present in significant quantities within histone proteins, with levels quantified at approximately 0.04-0.1% of all lysines in acid-soluble chromatin proteins. This finding underscores the potential for N~6~-formyllysine to act as a regulatory element in gene expression .

- Oxidative Stress Response : Another investigation highlighted that oxidative stress conditions induced by agents like neocarzinostatin lead to increased formation of N~6~-formyllysine in histones. This suggests a possible link between oxidative damage and epigenetic modifications that could contribute to cellular dysfunction .

Research Findings

Recent research has focused on the quantification and characterization of N~6~-formyllysine modifications across various protein classes. Using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), studies have shown that this modification can be found uniformly distributed among different histone classes, with an average frequency of 1-4 modifications per 10^4 lysines .

Table 2: Quantification of Lysine Modifications in Histones

Propiedades

IUPAC Name |

6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-47-8 | |

| Record name | N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.